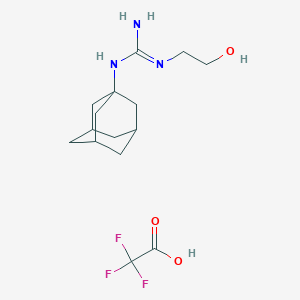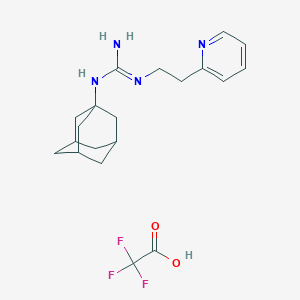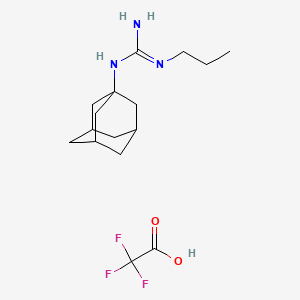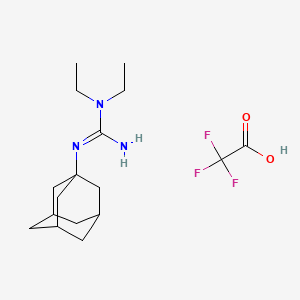
1-(1-Adamantyl)-2-(2-methoxyethyl)guanidine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-2-(2-methoxyethyl)guanidine;2,2,2-trifluoroacetic acid, commonly known as A-867744, is a novel compound that has been developed for scientific research purposes. It is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, which is primarily expressed in sensory neurons. A-867744 has shown promising results in preclinical studies for the treatment of chronic pain, and its mechanism of action has been extensively studied.
Mecanismo De Acción
A-867744 selectively inhibits the Nav1.7 channel, which plays a crucial role in the transmission of pain signals. Nav1.7 is primarily expressed in sensory neurons, where it is involved in the generation and propagation of action potentials. By blocking Nav1.7, A-867744 reduces the excitability of sensory neurons, thereby reducing the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
A-867744 has been found to be highly selective for Nav1.7, with minimal activity against other sodium channels. It has also been shown to be highly potent, with an IC50 value of 8 nM. A-867744 has been found to be effective in reducing pain in animal models of inflammatory and neuropathic pain, with no significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-867744 has several advantages for lab experiments, including its high potency and selectivity for Nav1.7. However, it also has limitations, such as its limited solubility in aqueous solutions, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for the research on A-867744. One potential direction is to investigate its efficacy in human clinical trials for the treatment of chronic pain. Another direction is to explore its potential use in the treatment of other conditions, such as epilepsy, where Nav1.7 has been implicated. Additionally, further research is needed to understand the long-term effects of A-867744 and its potential for drug interactions.
In conclusion, A-867744 is a novel compound that has shown promising results in preclinical studies for the treatment of chronic pain. Its mechanism of action has been extensively studied, and it has been found to be highly selective and potent. While it has several advantages for lab experiments, further research is needed to understand its potential for clinical use and long-term effects.
Métodos De Síntesis
The synthesis of A-867744 involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 1-(1-adamantyl)guanidine, which is reacted with 2-(2-methoxyethyl) trifluoroacetate to obtain A-867744. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
A-867744 has been primarily investigated for its potential use in the treatment of chronic pain. Chronic pain is a significant medical problem that affects millions of people worldwide and is often difficult to manage with currently available treatments. A-867744 has shown promising results in preclinical studies, where it has been found to be effective in reducing pain in animal models of inflammatory and neuropathic pain.
Propiedades
IUPAC Name |
1-(1-adamantyl)-2-(2-methoxyethyl)guanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O.C2HF3O2/c1-18-3-2-16-13(15)17-14-7-10-4-11(8-14)6-12(5-10)9-14;3-2(4,5)1(6)7/h10-12H,2-9H2,1H3,(H3,15,16,17);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLDDNDNZCZWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C(N)NC12CC3CC(C1)CC(C3)C2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-But-3-ynyldiazirin-3-yl)-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7359236.png)
![3-ethyl-N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]pentanamide](/img/structure/B7359244.png)
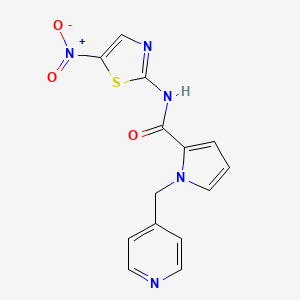
![methyl (2S)-2-[[(2S)-2-[[2-(4-methylpentanoylamino)acetyl]amino]propanoyl]amino]propanoate](/img/structure/B7359271.png)
![4-[(3aS,7aS)-7a-(hydroxymethyl)-5-[2-(1H-indol-3-yl)acetyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridin-2-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7359277.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B7359278.png)
![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359286.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7359304.png)
